molecular formula C17H17FN2O2S2 B11493725 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11493725
M. Wt: 364.5 g/mol
InChI Key: PAQWNVDCMSCHMZ-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with a thiophene group, a fluorobenzenesulfonyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. The fluorobenzenesulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides . The reaction conditions often involve the use of palladium catalysts, bases, and solvents like toluene or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. The choice of reagents and solvents would also be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyrrole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amine or alcohol derivatives.

Scientific Research Applications

3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure.

    Pyrrole derivatives: Compounds such as 1-methylpyrrole and 2,5-dimethylpyrrole share the pyrrole ring structure.

    Fluorobenzenesulfonyl derivatives: Compounds like 4-fluorobenzenesulfonamide and 4-fluorobenzenesulfonic acid share the fluorobenzenesulfonyl group.

Uniqueness

What sets 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE apart is the combination of these functional groups in a single molecule, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C17H17FN2O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C17H17FN2O2S2/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h3-9H,10,19H2,1-2H3

InChI Key

PAQWNVDCMSCHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=CS3)C

Origin of Product

United States

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